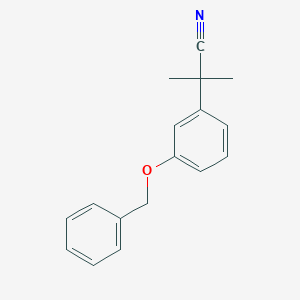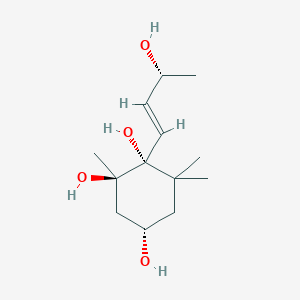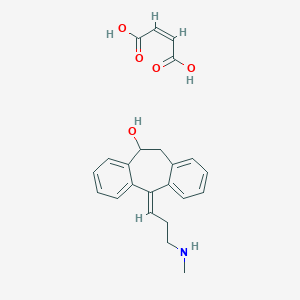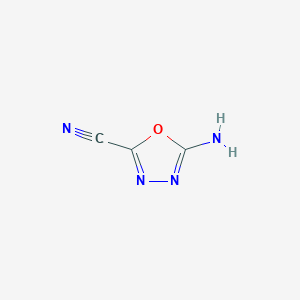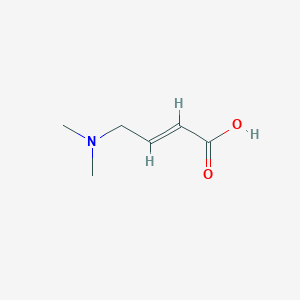
(E)-4-(二甲氨基)丁-2-烯酸
描述
“(E)-4-(dimethylamino)but-2-enoic acid” is a chemical compound with the empirical formula C6H11NO2 . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The molecular structure of “(E)-4-(dimethylamino)but-2-enoic acid” can be represented by the SMILES stringCN(C/C=C/C(O)=O)C . The InChI representation is 1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ . Physical And Chemical Properties Analysis
“(E)-4-(dimethylamino)but-2-enoic acid” has a molecular weight of 129.16 . The empirical formula is C6H11NO2 .科学研究应用
癌症研究中的双重抑制剂
(E)-4-(二甲氨基)丁-2-烯酸衍生物被研究作为表皮生长因子受体(EGFR)和血管内皮生长因子受体-2(VEGFR-2)的双重不可逆抑制剂的潜在性。这些化合物被设计用于靶向EGFR和VEGFR-2的激酶结构域中的不同半胱氨酸残基,显示出作为癌症治疗的潜力(Wissner et al., 2007)。
酸碱强度和酸色性
对携带二甲氨基取代基的苯并噻唑盐进行的研究,包括(E)-4-(二甲氨基)丁-2-烯酸的碘化物的反式异构体,在它们的吸收光谱中显示出显著的酸色性。这些发现对需要具有变色特性的应用是相关的,特别是对pH变化的响应(Benassi et al., 2015)。
阴离子识别和传感
一项研究展示了4-(N,N-二甲基氨基)苯甲酸的使用,这是(E)-4-(二甲氨基)丁-2-烯酸的近亲,用于阴离子识别。它显示出对二价阴离子具有高亲和力和选择性,表明其在传感应用中的潜力(Hou & Kobiro, 2006)。
生物检测中的电化学发光
4-(二甲氨基)丁酸,一种类似于(E)-4-(二甲氨基)丁-2-烯酸的化合物,被用于电化学发光(ECL)以检测生物物质。这种方法涉及金纳米颗粒放大,显著提高了ECL检测方法的灵敏度(Yin et al., 2005)。
安全和危害
The safety data sheet for “(E)-4-(dimethylamino)but-2-enoic acid” suggests that it may be an irritant . In case of inhalation, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it is advised to remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinsing the mouth with water is suggested, but vomiting should not be induced .
属性
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
CAS RN |
149586-32-3 | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)

